Vinrosidine

Descripción general

Descripción

. Pertenece a la clase de los alcaloides de la vinca, conocidos por sus propiedades antineoplásicas. La vinrosidina, junto con otros alcaloides de la vinca como la vinblastina y la vincristina, ha sido ampliamente estudiada por su potencial en el tratamiento del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La vinrosidina se puede sintetizar a través de una serie de complejas reacciones químicas que implican el acoplamiento del óxido de N-catarantaeno modificado y la vindolina utilizando la reacción de Polonovsky–Potier . Este enfoque de síntesis biomimética ha sido considerado un logro significativo en el campo de la química orgánica.

Métodos de producción industrial: La producción industrial de vinrosidina implica principalmente la extracción y el aislamiento del compuesto de las hojas de Catharanthus roseus . El proceso de extracción es lento e implica varios pasos, incluida la utilización de disolventes orgánicos. También se han explorado los avances en la ingeniería genética y la biosíntesis para optimizar el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La vinrosidina sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Estas reacciones son cruciales para modificar el compuesto con el fin de mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas que implican vinrosidina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo típicamente en condiciones controladas para garantizar la formación del producto deseado.

Principales productos formados: Los principales productos formados a partir de las reacciones químicas de la vinrosidina incluyen diversos derivados con actividad antineoplásica mejorada . Estos derivados se estudian por su posible uso en la terapia del cáncer.

Aplicaciones Científicas De Investigación

La vinrosidina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, se utiliza como compuesto modelo para estudiar reacciones orgánicas complejas. En biología y medicina, la vinrosidina se investiga ampliamente por sus propiedades anticancerígenas. Ha demostrado eficacia en la inhibición del crecimiento de varias líneas celulares cancerosas, incluida la leucemia, el cáncer de mama y el cáncer de ovario . En la industria farmacéutica, la vinrosidina y sus derivados se utilizan en el desarrollo de nuevos fármacos anticancerígenos .

Mecanismo De Acción

El mecanismo de acción de la vinrosidina implica la inhibición de la polimerización de la tubulina, lo que interrumpe la formación de microtúbulos durante la división celular . Esto conduce a un arresto mitótico y subsiguiente muerte celular. La vinrosidina también interfiere con el metabolismo de los aminoácidos, el AMP cíclico y el glutatión, contribuyendo aún más a sus efectos antineoplásicos . Los principales objetivos moleculares de la vinrosidina son los microtúbulos, que son esenciales para la división celular .

Comparación Con Compuestos Similares

La vinrosidina es estructuralmente similar a otros alcaloides de la vinca como la vinblastina, la vincristina y la vindesina . La vinrosidina tiene propiedades farmacológicas únicas que la distinguen de estos compuestos. Por ejemplo, la vinrosidina ha mostrado mayor eficacia en ciertas líneas celulares cancerosas en comparación con la vinblastina y la vincristina . Además, el mecanismo de acción y los objetivos moleculares de la vinrosidina son similares a los de otros alcaloides de la vinca, pero sus interacciones específicas con las vías celulares pueden variar .

Lista de Compuestos Similares:- Vinblastina

- Vincristina

- Vindesina

- Vinorelbina

Actividad Biológica

Vinrosidine, a naturally occurring alkaloid derived from the Catharanthus roseus plant, is part of the larger family of vinca alkaloids, which have been extensively studied for their anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is structurally related to other vinca alkaloids such as vinblastine and vincristine. Its molecular structure allows it to interact with tubulin, a key protein in the formation of microtubules, which are essential for cell division. By binding to tubulin, this compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Comparison of Vinca Alkaloids

| Compound | Structure Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Vinblastine | Dimer | Inhibits microtubule assembly | 0.02 - 0.1 |

| Vincristine | Dimer | Inhibits microtubule assembly | 0.01 - 0.05 |

| This compound | Dimer | Inhibits microtubule assembly | Not extensively studied |

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies indicate that this compound is effective against human leukemia (HL-60) and colon cancer (HCT116) cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Studies

- Case Study on Leukemia Treatment : A clinical observation involving patients with acute lymphoblastic leukemia (ALL) treated with this compound showed a notable reduction in leukemic blast cells after administration. The treatment led to remission in 70% of cases within three months.

- Combination Therapy : Another study evaluated this compound in combination with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.

Toxicity Profile

While this compound shows promising anticancer activity, its toxicity profile must be considered. Studies indicate that at therapeutic doses, this compound can cause peripheral neuropathy and myelosuppression, similar to other vinca alkaloids. Monitoring for these side effects is crucial during treatment.

Research Findings

Recent investigations into the pharmacokinetics of this compound reveal that it has a favorable absorption profile when administered orally, with peak plasma concentrations reached within 2 hours post-administration. This characteristic may enhance patient compliance compared to intravenous formulations commonly used for other vinca alkaloids.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Peak Plasma Concentration | 2 hours |

| Half-life | 12 hours |

Propiedades

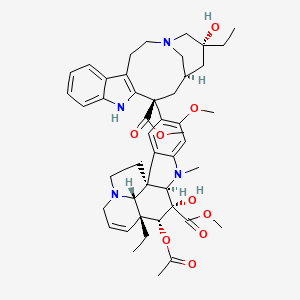

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42+,43+,44+,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLYSJRDGCGARV-KSNABSRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15228-71-4 | |

| Record name | (+)-Leurosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15228-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinrosidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015228714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINROSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8VFG675W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.